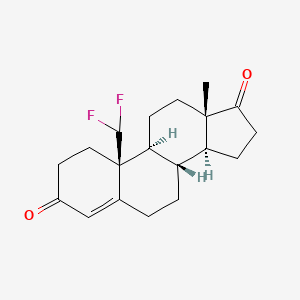

19,19-Difluoroandrost-4-ene-3,17-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

19,19-Difluoroandrost-4-ene-3,17-dione, also known as this compound, is a useful research compound. Its molecular formula is C19H24F2O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

19,19-Difluoroandrost-4-ene-3,17-dione is characterized by the presence of two fluorine atoms at the 19-position of the androstane skeleton. This modification significantly alters its biological properties compared to its parent compound, androst-4-ene-3,17-dione. The compound acts as a mechanism-based inactivator of aromatase, an enzyme responsible for converting androgens into estrogens. The inhibition occurs through covalent modification of the enzyme, leading to irreversible inhibition .

Aromatase Inhibition Studies

The primary application of this compound lies in its capacity to inhibit aromatase activity. Research indicates that it effectively inhibits this enzyme's activity in vitro, making it a candidate for therapeutic applications in conditions characterized by excessive estrogen levels, such as certain types of breast cancer .

Key findings from studies include:

- Inhibition Potency : The compound demonstrated time-dependent inactivation of aromatase with kinact values of 0.0213 min−1 for this compound .

- Mechanism Insights : Studies revealed that aromatase attacks the 19-carbon of this steroid compound during the inactivation process .

Therapeutic Potential

Due to its properties as an aromatase inhibitor, this compound has potential applications in pharmacology:

- Breast Cancer Treatment : Its ability to modulate estrogen levels makes it a candidate for treating hormone-sensitive cancers .

- Research Tool : The compound can serve as a valuable tool for studying steroid metabolism and receptor interactions .

Several studies have documented the efficacy and mechanisms of action of this compound:

- Aromatase Inactivation Study : A study demonstrated that this compound leads to significant tritium release during enzyme inactivation processes when incubated with human placental microsomal aromatase. This finding supports the hypothesis that the compound effectively interacts with the enzyme's active site .

- Comparative Efficacy : Research comparing various aromatase inhibitors highlighted that while this compound effectively inhibits aromatase activity, it may not be as potent as other known inhibitors like 4-hydroxyandrost-4-ene-3,17-dione .

Análisis De Reacciones Químicas

Enzymatic Oxidation and Aromatase Inactivation

19,19-DFAD irreversibly inactivates aromatase via a mechanism involving enzymatic oxidation at the 19-carbon. Studies using human placental microsomes demonstrated:

-

Mechanism : The 19-fluorine substituents facilitate the formation of a reactive acyl fluoride intermediate during oxidation, leading to covalent modification of the enzyme .

-

Isotopic Studies : Tritium release from [19-3H]-19,19-DFAD confirmed enzymatic attack at the 19-position. Tritium release was NADPH-dependent and inhibited by competitive aromatase inhibitors .

Table 1: Aromatase Inactivation by 19,19-DFAD

| Parameter | Value | Reference |

|---|---|---|

| Inhibition Constant (Ki) | 1μM | |

| Inactivation Rate (kinact) | 0.023min−1 | |

| Tritium Release (specific activity) | 31mCi mmol |

Epoxidation and Rearrangement Reactions

The 4,5-double bond in 19,19-DFAD undergoes epoxidation under specific conditions:

-

Epoxide Formation : Treatment with peracids (e.g., mCPBA) yields the 4β,5β-epoxide as the major product .

-

Rearrangement : Reaction with (diethylamino)sulfur trifluoride (DAST) induces a unique steroid rearrangement, producing a novel abeo-testosterone derivative (Figure 1) .

Table 2: Epoxidation Outcomes

| Reactant | Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 19,19-DFAD | mCPBA in CH2Cl2 | 4β,5β-Epoxide (major), 4α,5α-epoxide (minor) | 70 | |

| 19,19-DFAD | DAST in CF3Cl/CH2Cl2 | Rearranged abeo-steroid derivative | 60 |

Hydrolysis and Functional Group Transformations

The 17β-benzoate derivative of 19,19-DFAD undergoes hydrolysis and oxidation:

-

Hydrolysis : Treatment with aqueous NaOH cleaves the benzoate ester to yield 19,19-difluoro-4-hydroxyandrost-4-ene-3,17-dione .

-

Oxidation : Jones’ oxidation converts hydroxyl groups to ketones, facilitating the synthesis of derivatives .

Reaction Pathway:

17 BenzoateNaOH17 HydroxylJones Reagent17 Ketone[3]

Acid-Catalyzed Transformations

Treatment with acids induces structural modifications:

-

Sulfuric Acid : Forms 19,19-difluoro-2α-hydroxyandrost-4-ene-3,17-dione via acid-catalyzed hydration .

Table 3: Acid-Mediated Reactions

| Acid | Product | Conditions | Reference |

|---|---|---|---|

| H2SO4 (5 M) | 2α-Hydroxy derivative | Acetone, reflux | |

| HCO2H | 2α-Formate ester | Reflux, 45 min |

Synthetic Routes and Byproducts

Key synthetic pathways include:

-

DAST Fluorination : Reaction of 3,19-dioxoandrost-4-en-17β-yl benzoate with DAST yields 19,19-DFAD alongside a rearranged byproduct (7) .

-

Byproduct Analysis : The rearranged product (7) was characterized via 13C NMR and X-ray crystallography, revealing a novel steroid backbone .

Comparative Reactivity with Analogues

-

19-Fluoro vs. 19,19-Difluoro : The difluoro analogue (19,19-DFAD) exhibits stronger aromatase inhibition than the monofluoro derivative (19-fluoroandrost-4-ene-3,17-dione) due to enhanced electrophilicity at C19 .

-

Deuterium Isotope Effects : No significant difference in inactivation kinetics between 19,19-DFAD and its deuterated analogue, suggesting C19–H bond cleavage is not rate-limiting .

Therapeutic Implications

The reactivity of 19,19-DFAD underpins its potential in treating estrogen-dependent cancers:

Propiedades

Número CAS |

7764-45-6 |

|---|---|

Fórmula molecular |

C19H24F2O2 |

Peso molecular |

322.4 g/mol |

Nombre IUPAC |

(8S,9S,10S,13S,14S)-10-(difluoromethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H24F2O2/c1-18-8-7-15-13(14(18)4-5-16(18)23)3-2-11-10-12(22)6-9-19(11,15)17(20)21/h10,13-15,17H,2-9H2,1H3/t13-,14-,15-,18-,19+/m0/s1 |

Clave InChI |

ACUQDKXLALFOFQ-UNTXSKPGSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C(F)F |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34C(F)F |

SMILES canónico |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C(F)F |

Sinónimos |

19,19-DFAD 19,19-difluoroandrost-4-ene-3,17-dione |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.